molecular formula C29H32N2O6 B7838884 (2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Cat. No.: B7838884
M. Wt: 504.6 g/mol
InChI Key: QQAYVXWGMLKFLN-HSZRJFAPSA-N
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Description

The compound identified as “(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid” is a chemical entity with unique properties and potential applications in various fields. This compound is of interest due to its distinct chemical structure and reactivity, which make it suitable for a range of scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid” involves specific reaction conditions and reagents. The detailed synthetic routes are typically proprietary and may involve multiple steps, including the use of catalysts, solvents, and controlled temperatures. The exact conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of “this compound” may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The methods used in industrial settings are optimized for efficiency and cost-effectiveness, often incorporating advanced technologies such as automated control systems and real-time monitoring.

Chemical Reactions Analysis

Types of Reactions

“(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxides, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

“(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals, materials, and pharmaceuticals.

Mechanism of Action

The mechanism of action of “(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Properties

IUPAC Name

(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,31H,12-16H2,1-3H3,(H,30,36)(H,34,35)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAYVXWGMLKFLN-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)NC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)N[C@H](CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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